molecular formula C9H5Cl2NO2S B8770829 4-Chloroisoquinoline-5-sulfonyl chloride CAS No. 194032-34-3

4-Chloroisoquinoline-5-sulfonyl chloride

Cat. No.: B8770829
CAS No.: 194032-34-3
M. Wt: 262.11 g/mol
InChI Key: IVRAWSOJSGNOIC-UHFFFAOYSA-N
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Description

4-Chloroisoquinoline-5-sulfonyl chloride (CAS: 194032-34-3) is a heterocyclic sulfonyl chloride with the molecular formula C₉H₄Cl₂NO₂S and a molecular weight of 264.12 g/mol . This compound features a chlorinated isoquinoline backbone and a reactive sulfonyl chloride group at position 4. It is widely utilized as an intermediate in organic synthesis, particularly for introducing sulfonamide functionalities into pharmaceuticals, agrochemicals, and materials science applications. Its reactivity stems from the electron-withdrawing chlorine substituent at position 4, which enhances electrophilicity at the sulfonyl chloride group .

Properties

CAS No.

194032-34-3

Molecular Formula

C9H5Cl2NO2S

Molecular Weight

262.11 g/mol

IUPAC Name

4-chloroisoquinoline-5-sulfonyl chloride

InChI

InChI=1S/C9H5Cl2NO2S/c10-7-5-12-4-6-2-1-3-8(9(6)7)15(11,13)14/h1-5H

InChI Key

IVRAWSOJSGNOIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CC(=C2C(=C1)S(=O)(=O)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

4-Fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride

  • CAS : 906820-08-4
  • Molecular Formula: C₉H₆Cl₂FNO₂S
  • Molecular Weight : 282.11 g/mol
  • Key Differences :
    • The fluorine substituent at position 4 reduces steric bulk compared to chlorine but maintains strong electron-withdrawing effects.
    • The hydrochloride salt form (1:1 ratio) increases solubility in polar solvents.
    • Higher molecular weight (282.11 vs. 264.12 g/mol) due to the fluorine and additional HCl.
  • Applications : Likely used in similar sulfonylation reactions but with altered reactivity due to fluorine’s electronegativity .

4-Methylisoquinoline-5-sulfonyl Chloride Hydrochloride

  • CAS : 2060036-82-8
  • Molecular Formula: C₁₀H₈ClNO₂S·ClH
  • Molecular Weight : 278.16 g/mol
  • Increased hydrophobicity due to the methyl group may affect solubility in aqueous systems.
  • Applications : Suitable for reactions requiring milder electrophilic conditions or enhanced lipophilicity .

Isoquinoline-5-sulphonyl Chloride Hydrochloride

  • CAS : 105627-79-0
  • Molecular Formula: C₉H₇Cl₂NO₂S
  • Molecular Weight : 264.12 g/mol
  • Key Differences: No substituent at position 4, leading to reduced electron withdrawal and lower electrophilicity. Identical molecular weight to the target compound but distinct reactivity due to structural simplicity.
  • Applications : Base compound for studying substituent effects in sulfonylation reactions .

5-Isothiazolesulfonyl Chloride

  • CAS : 362658-19-3
  • Molecular Formula: C₃H₂ClNO₂S₂
  • Molecular Weight : 183.64 g/mol
  • Key Differences: Isothiazole core (a five-membered ring with nitrogen and sulfur) instead of isoquinoline. Smaller molecular size and lower weight (183.64 vs. 264.12 g/mol) enhance volatility. Higher heteroatom content (N, S) may confer unique coordination properties.
  • Applications : Used in synthesizing isothiazole-based sulfonamides for antimicrobial or agrochemical applications .

1,4-Dichloro-7-isoquinolinesulfonyl Chloride

  • CAS : 223671-80-5
  • Molecular Formula: C₉H₄Cl₃NO₂S
  • Molecular Weight : 296.56 g/mol
  • Key Differences :
    • Dichloro substitution (positions 1 and 4) increases electron withdrawal and steric hindrance.
    • Higher molecular weight (296.56 vs. 264.12 g/mol) due to additional chlorine.
  • Applications: Potential use in highly electrophilic sulfonylation reactions requiring multiple reactive sites .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Reactivity Profile
4-Chloroisoquinoline-5-sulfonyl chloride 194032-34-3 C₉H₄Cl₂NO₂S 264.12 Cl at C4 High electrophilicity
4-Fluoro analog (hydrochloride) 906820-08-4 C₉H₆Cl₂FNO₂S 282.11 F at C4 Moderate electrophilicity
4-Methyl analog (hydrochloride) 2060036-82-8 C₁₀H₈ClNO₂S·ClH 278.16 CH₃ at C4 Reduced reactivity
Unsubstituted isoquinoline analog 105627-79-0 C₉H₇Cl₂NO₂S 264.12 None at C4 Baseline reactivity
5-Isothiazolesulfonyl chloride 362658-19-3 C₃H₂ClNO₂S₂ 183.64 Isothiazole core High heteroatom influence
1,4-Dichloro analog 223671-80-5 C₉H₄Cl₃NO₂S 296.56 Cl at C1 and C4 Enhanced steric hindrance

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